

# A Comparative Toxicological Assessment: Disperse Red 17 vs. Disperse Red 1

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## Compound of Interest

Compound Name: Disperse Red 17

Cat. No.: B1352304

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This guide provides a detailed comparison of the toxicological profiles of two azo dyes, **Disperse Red 17** and Disperse Red 1. The information is intended for researchers, scientists, and drug development professionals to facilitate an informed understanding of their potential hazards. The data presented is compiled from various in vitro and in vivo studies.

## Quantitative Toxicological Data

The following tables summarize the key toxicological findings for **Disperse Red 17** and Disperse Red 1, focusing on cytotoxicity, genotoxicity, and acute oral toxicity.

Table 1: In Vitro Cytotoxicity and Genotoxicity

Test System	Endpoint	Disperse Red 17	Disperse Red 1
Human Lymphocytes	Micronucleus Assay	-	Increased micronuclei frequency at 1.0 µg/mL and 2.0 µg/mL[1][2]
Human Hepatoma (HepG2) Cells	Micronucleus Assay	-	Increased micronuclei frequency at 1.0 µg/mL and 2.0 µg/mL[1][2][3]
Salmonella typhimurium (Ames Test)	Mutagenicity	Mutagenic in TA98 and TA100 with and without metabolic activation	Mutagenic (13 revertants/µg)
Chinese Hamster V79 Cells	Gene Mutation (hprt-locus)	Mutagenic	-
Human Dermal Equivalent (3D model)	Genotoxicity (Comet Assay)	-	Non-genotoxic

Table 2: In Vivo Acute Oral Toxicity and Genotoxicity

Species	Endpoint	Disperse Red 17	Disperse Red 1
Rat	Acute Oral LD50	> 2000 mg/kg bw	-
Mouse	Micronucleus Assay (bone marrow)	-	Increased micronucleated polychromatic erythrocytes at 0.5 and 50 mg/kg bw
Mouse	Comet Assay (liver)	-	Increased DNA damage at 0.005 mg/kg bw
Mouse	Comet Assay (kidney)	-	No DNA damage observed
Mouse	Testicular Toxicity	-	Increased abnormal sperm morphology and decreased fertility at 20, 100, and 500 mg/kg bw
Mouse	Testis Cell DNA Damage	-	Increased DNA damage at 100 and 500 mg/kg bw

## Experimental Protocols

### In Vitro Micronucleus Assay

- Cell Lines: Human peripheral blood lymphocytes and human hepatoma (HepG2) cells.
- Treatment: Cells are exposed to various concentrations of the test dye (e.g., 0.2 µg/mL to higher doses) for a specified duration.
- Methodology: Following treatment, cells are cultured with cytochalasin B to block cytokinesis, resulting in binucleated cells. The cells are then harvested, fixed, and stained. The frequency of micronuclei in binucleated cells is scored under a microscope. An increase in the number of micronucleated cells compared to the negative control indicates genotoxic potential.

## Bacterial Reverse Mutation Assay (Ames Test)

- **Strains:**Salmonella typhimurium strains TA98 and TA100, with and without metabolic activation (S9 mix).
- **Methodology:** The tester strains, which are histidine auxotrophs, are exposed to the test substance at various concentrations on a minimal agar plate. If the substance is a mutagen, it will cause reverse mutations, allowing the bacteria to synthesize histidine and form colonies. The number of revertant colonies is counted and compared to the spontaneous reversion rate in the negative control.

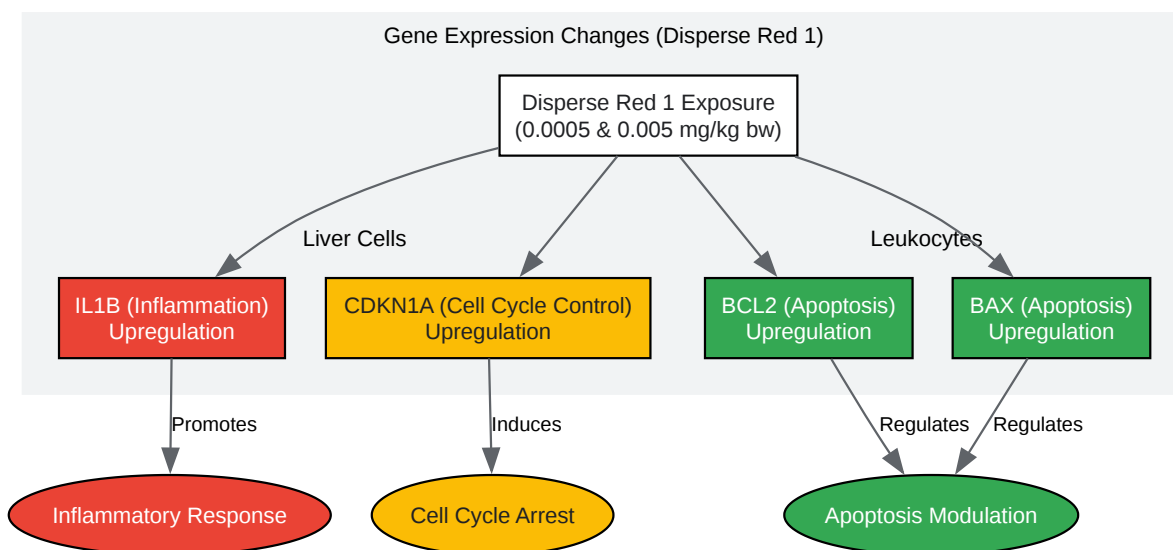
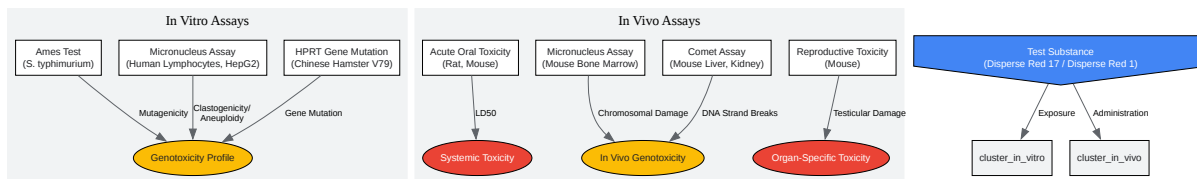
## In Vivo Rodent Micronucleus Assay

- **Animals:** Swiss male mice.
- **Administration:** A single oral dose of the dye is administered by gavage at various concentrations (e.g., 0.0005 to 500 mg/kg body weight).
- **Methodology:** Bone marrow is collected from the femur 24 hours after treatment. The marrow is flushed, and smears are prepared on microscope slides. The slides are stained, and the frequency of micronucleated polychromatic erythrocytes (MNPCEs) is determined by scoring a set number of polychromatic erythrocytes (PCEs). An increase in the frequency of MNPCEs indicates chromosomal damage.

## In Vivo Comet Assay (Single Cell Gel Electrophoresis)

- **Animals:** Swiss male mice.
- **Administration:** A single oral dose of the dye is administered by gavage.
- **Methodology:** Twenty-four hours after exposure, liver and kidney cells are isolated. The cells are embedded in agarose on a microscope slide, lysed to remove membranes and cytoplasm, and then subjected to electrophoresis under alkaline conditions. DNA with strand breaks migrates from the nucleus, forming a "comet" shape. The extent of DNA damage is quantified by measuring the length of the comet tail and the percentage of DNA in the tail.

## Visualizations



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## References

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